molecular formula C6H6ClN3O2S B7745190 2-chloro-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide

2-chloro-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide

Cat. No.: B7745190
M. Wt: 219.65 g/mol
InChI Key: SHEBMBHEEMXOAN-UHFFFAOYSA-N
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Description

2-chloro-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide is a heterocyclic compound that belongs to the class of thioxopyrimidines This compound is characterized by the presence of a chlorine atom, an oxo group, and a thioxo group attached to a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-halo derivatives with sulfur-containing reagents . The formation of the thioxopyrimidine ring can be achieved through [3+3], [4+2], or [5+1] cyclization processes or domino reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur-containing reagents, nucleophiles, and bases. Reaction conditions often involve heating and the use of solvents like dimethylformamide .

Major Products

The major products formed from these reactions include various thioxopyrimidine derivatives, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide involves its interaction with molecular targets and pathways. It has been shown to inhibit myeloperoxidase activity, which plays a role in inflammatory processes . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit myeloperoxidase activity sets it apart from other similar compounds .

Properties

IUPAC Name

2-chloro-N-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2S/c7-2-5(12)8-3-1-4(11)10-6(13)9-3/h1H,2H2,(H3,8,9,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEBMBHEEMXOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)NC1=O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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